N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide
Overview
Description
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with cyano and pyrimidinyl groups, along with a phenylbutanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dimethylpyrimidin-2-yl cyanamide with 3-methyl-1H-pyrazole-5-carboxylic acid derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reaction. Green chemistry approaches, such as using water as a solvent, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion .
Comparison with Similar Compounds
Similar Compounds
- N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide
- 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Uniqueness
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide stands out due to its specific substitution pattern and the presence of both cyano and pyrimidinyl groups, which confer unique reactivity and potential biological activity .
Properties
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-5-17(16-9-7-6-8-10-16)20(28)25-19-18(12-22)15(4)26-27(19)21-23-13(2)11-14(3)24-21/h6-11,17H,5H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXCWAHQAWXZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=NN2C3=NC(=CC(=N3)C)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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